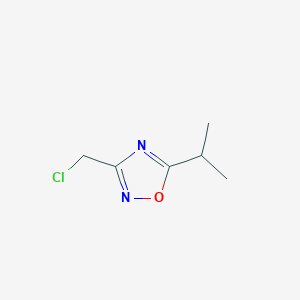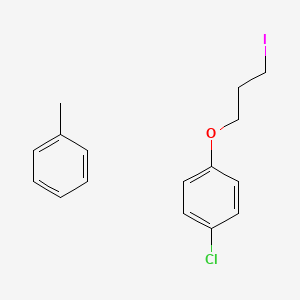
3,4-Dimethoxy-5-nitrobenzoic acid
Vue d'ensemble
Description
3,4-Dimethoxy-5-nitrobenzoic acid is a chemical compound with the molecular formula C9H9NO6 . It is a derivative of benzoic acid, which has been modified by the addition of two methoxy groups and one nitro group .
Synthesis Analysis
The synthesis of 3,4-Dimethoxy-5-nitrobenzoic acid involves several steps. One method involves converting the 3,4-dimethoxy-5-nitrobenzoic acid into an activated derivative which is reacted with 2-cyano-N,N-diethylacetamide in the presence of a base .Molecular Structure Analysis
The molecular structure of 3,4-Dimethoxy-5-nitrobenzoic acid consists of a benzene ring substituted with two methoxy groups, a nitro group, and a carboxylic acid group . The exact mass of the molecule is 227.04298701 g/mol .Physical And Chemical Properties Analysis
3,4-Dimethoxy-5-nitrobenzoic acid has a molecular weight of 227.17 g/mol . It has a predicted boiling point of 399.4±42.0 °C and a melting point of 194-195 °C . It is insoluble in water but soluble in DMSO and methanol .Applications De Recherche Scientifique
-
Synthesis of Organic Compounds
- Field : Organic Chemistry
- Application : 3,4-Dimethoxy-5-nitrobenzoic acid is used in the synthesis of organic compounds . This process is applied in chemical instruments and methods, preparation of organic compounds, organic chemistry, etc .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The technology can solve problems of difficult control of reaction process, difficult industrialization, and environmental pollution . It provides an inexpensive, simple preparation method and easy-to-obtain raw materials .
-
Growth of Single Crystals
- Field : Materials Science
- Application : Nitro-substituted aromatic groups of 3,5-dinitrobenzoic acid are used to synthesize chiral crystalline adduct materials .
- Method : Benzimidazolium 3,5-dinitrobenzoate (BDB) was synthesized using benzimidazole and 3,5-dinitrobenzoic acid as starting materials . Single crystals were grown using acetone as a solvent .
- Results : The crystal structure of BDB was confirmed using single crystal X-ray diffractions . The compound crystallizes in the monoclinic system with space group P2 1 /c . The transparency of grown crystal in the entire visible region was studied using UV–Vis-NIR spectrum .
- Preparation of Entacapone
- Field : Pharmaceutical Chemistry
- Application : 3,4-Dimethoxy-5-nitrobenzoic acid is used in the preparation of entacapone , a drug used to treat Parkinson’s disease .
- Method : The process involves converting the 3,4-dimethoxy-5-nitrobenzoic acid into an activated derivative which is reacted with 2-cyano-N,N-diethylacetamide in the presence of a base . The resulting compound is then reacted with MHB (OCOR) 3 where R is (C 1 -C 4)-alkyl, phenyl, or CF 3; and M is a sodium, potassium or ((C 1 -C 4)-alkyl) 4 N, in the presence of an appropriate solvent . The compound obtained is finally submitted to a demethylation reaction to yield entacapone .
- Results : The new preparation process provides a more efficient method for the synthesis of entacapone .
Safety And Hazards
The safety data sheet for 3,4-Dimethoxy-5-nitrobenzoic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
3,4-dimethoxy-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-15-7-4-5(9(11)12)3-6(10(13)14)8(7)16-2/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNSKXYALDGGGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620251 | |
| Record name | 3,4-Dimethoxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxy-5-nitrobenzoic acid | |
CAS RN |
91004-48-7 | |
| Record name | 3,4-Dimethoxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Chloro-1H-benzo[d]imidazol-2-amine](/img/structure/B1603186.png)



![[4-(Hydroxymethyl)oxan-4-yl]methanol](/img/structure/B1603194.png)


